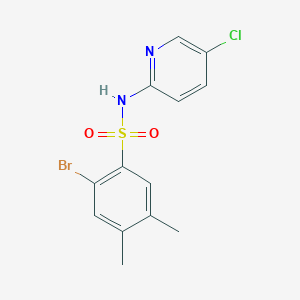
N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide, also known as HPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. HPTA belongs to the class of tetrazole-containing compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory. This compound also activates the antioxidant defense system and reduces the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of several inflammatory disorders.
実験室実験の利点と制限
One of the major advantages of N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is its potential therapeutic applications in the treatment of neurological disorders. This compound has been shown to exhibit neuroprotective effects against oxidative stress and excitotoxicity, which are two major mechanisms involved in the pathogenesis of neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in water, which may pose challenges in its formulation for clinical use.
将来の方向性
There are several future directions of research for N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide. One of the potential areas of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method of this compound involves the reaction of 2-amino-5-methylphenol with 2-bromo-1-phenylethanone to form N-(2-hydroxy-5-methylphenyl)-2-phenylacetamide, which is then reacted with sodium azide to form this compound. This compound exhibits several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects, and has potential therapeutic applications in the treatment of neurological disorders. However, further research is needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis method of N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide involves the reaction of 2-amino-5-methylphenol with 2-bromo-1-phenylethanone to form N-(2-hydroxy-5-methylphenyl)-2-phenylacetamide. This intermediate is then reacted with sodium azide to form this compound. The synthesis of this compound has been reported in several studies, and the purity of the compound can be confirmed by various analytical techniques, such as melting point determination, TLC, and HPLC.
科学的研究の応用
N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. Several studies have demonstrated that this compound exhibits neuroprotective effects against oxidative stress and excitotoxicity, which are two major mechanisms involved in the pathogenesis of neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-11-7-8-14(22)13(9-11)18-16(23)15(21-10-17-19-20-21)12-5-3-2-4-6-12/h2-10,15,22H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJOWPCZYQYDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide](/img/structure/B5438075.png)
![1-(2-furoyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5438078.png)

![4-[2-(4-butoxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5438093.png)
![6-amino-4-(3-methoxyphenyl)-3-pyridin-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5438104.png)
![3-(2-methoxyphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5438122.png)
![2-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5438124.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5438135.png)
![ethyl {3-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetate](/img/structure/B5438143.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5438161.png)
![1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-3-(2-furyl)-2-propen-1-one](/img/structure/B5438170.png)


![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-serinamide](/img/structure/B5438188.png)